molecular formula C17H16N2O5S B2656880 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2097929-18-3

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2656880
CAS No.: 2097929-18-3
M. Wt: 360.38
InChI Key: DWJXKLLZDCZBIR-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring dual furan rings (2-position substitutions) and a thiophene-3-yl group within a hydroxyethyl backbone. However, direct pharmacological or toxicological data for this compound are unavailable in the provided evidence .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-1-6-23-13)16(21)19-11-17(22,12-5-8-25-10-12)14-4-2-7-24-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJXKLLZDCZBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to a series of reactions including:

    Aldol Condensation: This step involves the reaction of furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a base to form the corresponding aldol product.

    Reduction: The aldol product is reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.

    Amidation: The alcohol is then reacted with ethanediamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce halogens or nitro groups into the furan or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide is studied for its potential therapeutic properties. Compounds containing furan and thiophene rings have shown promise in anti-inflammatory, antimicrobial, and anticancer activities .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and advanced materials due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(furan-2-yl)methyl]ethanediamide involves its interaction with various molecular targets. The furan and thiophene rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Two compounds from share structural similarities:

BG14270: N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-3-(4-methanesulfonylphenyl)propanamide Key Features: Replaces the ethanediamide group with a propanamide chain and introduces a methanesulfonylphenyl substituent. Molecular Formula: C₂₀H₂₁NO₅S₂; Molecular Weight: 419.51 g/mol .

BG14271 : N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide

  • Key Features : Retains the ethanediamide core but substitutes the thiophene group with a 4-furylphenyl moiety.
  • Molecular Formula : C₂₂H₂₂N₂O₄; Molecular Weight : 378.42 g/mol .
Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₈H₁₈N₂O₅S* ~374.41† Ethanediamide, dual furan, thiophene-3-yl, hydroxyethyl backbone
BG14270 C₂₀H₂₁NO₅S₂ 419.51 Propanamide, methanesulfonylphenyl, thiophene-3-yl, hydroxyethyl
BG14271 C₂₂H₂₂N₂O₄ 378.42 Ethanediamide, 4-furylphenyl, phenylethyl substituent
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₈BrNO₂S 262.13 Acetamide, bromoacetyl, 3-acetylthiophene
N-(2-(8-Methoxynaphtho[2,1-b]furan-2-yl)ethyl)acetamide (15a) C₁₇H₁₇NO₃ 283.33 Acetamide, naphthofuran, methoxy group

*Assumed based on structural similarity; †Calculated for C₁₈H₁₈N₂O₅S.

Pharmacological and Toxicological Insights

  • Toxicity : Thiophene fentanyl hydrochloride () highlights the need for caution, as thiophene derivatives may have uncharacterized toxicological profiles .
  • Pesticide Applications : Furan/thiophene hybrids in (e.g., furilazole) indicate agricultural uses, contrasting with the pharmaceutical focus of BG14270/BG14271 .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound characterized by its unique combination of functional groups, including furan and thiophene rings. These structural elements are known for their potential biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O4S2C_{19}H_{18}N_{2}O_{4}S^{2} with a molecular weight of 402.48 g/mol. The structure features hydroxyl and amide functionalities, which are crucial for its biological activity.

Property Value
Molecular FormulaC19H18N2O4S2C_{19}H_{18}N_{2}O_{4}S^{2}
Molecular Weight402.48 g/mol
IUPAC NameThis compound

Pharmacological Potential

Compounds containing thiophene and furan rings have been associated with various pharmacological effects, including:

  • Antimicrobial Activity : The presence of these heterocycles often enhances the antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Studies suggest that derivatives of furan and thiophene can inhibit inflammatory pathways, making them potential candidates for anti-inflammatory drugs.
  • Anticancer Properties : Preliminary investigations indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluating the cytotoxicity of related compounds showed varying degrees of effectiveness against cancer cell lines, with some exhibiting IC50 values lower than standard chemotherapeutics .
    Compound Cell Line IC50 (µg/mL)
    Compound AHCT116193.93
    Compound BA549238.14
    Compound CHT-29274.60
  • Antimicrobial Testing : In vitro assays indicated that derivatives with similar functional groups displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as broad-spectrum antimicrobials .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, focusing on optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact.

Q & A

Basic: What are the common synthetic routes for preparing N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Intermediate Preparation : Furan-2-yl and thiophen-3-yl derivatives are synthesized separately. For example, furan-2-yl ethanol and thiophen-3-yl ethylamine are common precursors .

Hydroxylation and Coupling : The intermediates undergo hydroxylation (e.g., using oxidizing agents like H2O2/acetic acid) followed by coupling reactions with ethanediamide backbones. Amide bond formation often employs carbodiimides (e.g., DCC) as coupling agents .

Purification : Column chromatography or recrystallization in solvents like ethanol/dichloromethane ensures high purity (>95%) .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:
Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., hydroxyl at δ 4.5–5.5 ppm, furan/thiophene aromatic protons at δ 6.5–7.5 ppm) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3200 cm<sup>-1</sup>, C=O at ~1650 cm<sup>-1</sup>) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., exact mass ~400–470 g/mol depending on substituents) .

Advanced: How can researchers optimize reaction yields for this compound’s synthesis?

Methodological Answer:
Yield optimization requires:

  • Condition Screening : Vary temperature (e.g., 0–60°C for coupling steps), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% Pd for cross-couplings) .
  • Reagent Selection : Use activating agents like HOBt for amide bonds to reduce side reactions .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., pH, stoichiometry) .

Advanced: What strategies resolve contradictory bioactivity data in different studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls .
  • Structural Analog Comparison : Perform SAR studies using analogs (e.g., replacing thiophen-3-yl with thiophen-2-yl) to isolate activity drivers .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like protein kinases, reconciling discrepancies between in vitro and in silico results .

Advanced: How to analyze interactions between this compound and biological targets?

Methodological Answer:
Key approaches include:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized enzymes (e.g., COX-2) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding .

Basic: What are the key physicochemical properties influencing its bioactivity?

Methodological Answer:

  • Solubility : Hydrophilic groups (hydroxyl, amide) enhance aqueous solubility (~1–5 mg/mL in PBS), critical for in vitro assays .
  • LogP : Calculated LogP (~2.5–3.5) indicates moderate lipophilicity, balancing membrane permeability and solubility .
  • pKa : The hydroxyl group (pKa ~10) and amide (pKa ~0–2) influence ionization state under physiological conditions .

Advanced: How to design derivatives to improve metabolic stability?

Methodological Answer:
Derivatization strategies include:

  • Bioisosteric Replacement : Substitute furan with thiazole (improves metabolic resistance) .
  • Prodrug Design : Introduce ester moieties at hydroxyl groups for delayed hydrolysis in vivo .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in stability assays to identify vulnerable sites .

Basic: What analytical techniques assess purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>150°C) .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Advanced: How to address low reproducibility in biological assays?

Methodological Answer:

  • Batch-to-Batch Consistency : Use QC criteria (e.g., NMR purity >98%, residual solvent <0.1%) .
  • Strict Protocol Adherence : Pre-equilibrate cells, standardize passage numbers, and use single-donor sera .
  • Data Normalization : Express activity relative to housekeeping genes/proteins (e.g., GAPDH, β-actin) .

Advanced: What computational tools predict this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in explicit water models (e.g., TIP3P) .
  • Retrosynthesis Software : Tools like Synthia propose optimal synthetic pathways .

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